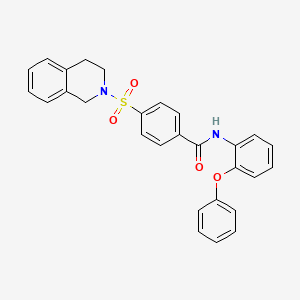

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide

Description

This compound features a dihydroisoquinoline moiety connected via a sulfonyl group to a benzamide scaffold substituted with a 2-phenoxyphenyl group. Its molecular formula is C₃₀H₂₅N₃O₄S, with a molecular weight of ~552.6 g/mol (estimated based on analogs in ).

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O4S/c31-28(29-26-12-6-7-13-27(26)34-24-10-2-1-3-11-24)22-14-16-25(17-15-22)35(32,33)30-19-18-21-8-4-5-9-23(21)20-30/h1-17H,18-20H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBULISSMFCOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates.

Formation of Dihydroisoquinoline Intermediate:

Reactants: 2-nitrobenzaldehyde and ethyl acetoacetate.

Reaction Conditions: Catalytic hydrogenation to yield the dihydroisoquinoline intermediate.

Sulfonylation:

Reactants: Dihydroisoquinoline intermediate and sulfonyl chloride.

Reaction Conditions: Basic medium (e.g., pyridine) to facilitate the sulfonylation reaction, forming the sulfonyl derivative.

Coupling with Benzamide:

Reactants: Sulfonyl derivative and 2-phenoxybenzoic acid.

Reaction Conditions: Coupling agents (e.g., EDC, HOBt) in an organic solvent to yield the final compound.

Industrial Production Methods

While the detailed industrial production methods may vary, they generally involve scaling up the laboratory synthetic routes with appropriate modifications to ensure yield, purity, and cost-effectiveness. Optimization of reaction conditions, choice of solvents, and purification methods are key considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation:

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Mild to moderate temperatures.

Products: Oxidized derivatives at the isoquinoline ring.

Reduction:

Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Conditions: Low temperatures.

Products: Reduced forms of the sulfonyl and amide groups.

Substitution:

Reagents: Halogenating agents, nucleophiles.

Conditions: Room temperature to reflux.

Products: Substituted products at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Use of strong oxidizing agents like potassium permanganate.

Reduction: Employment of lithium aluminum hydride for effective reduction.

Substitution: Utilization of halogenating agents to introduce halogen atoms.

Major Products

Oxidized products: at the isoquinoline ring.

Reduced derivatives: of the sulfonyl and amide groups.

Substituted compounds: at the benzamide moiety.

Scientific Research Applications

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide has several scientific research applications:

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonyl group.

Receptor Binding Studies: Investigated for binding affinity to various biological receptors.

Medicine:

Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Therapeutic Agent: Potential application in the treatment of specific diseases.

Industry:

Material Science: Used in the development of advanced materials.

Chemical Manufacturing: Intermediate in the production of other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways

Enzyme Inhibition: The sulfonyl group may act as a competitive inhibitor, binding to the active site of enzymes.

Receptor Interaction: The benzamide moiety can interact with specific receptors, modulating their activity.

Pathway Modulation: The compound can influence biochemical pathways by altering enzyme activities and receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Key Observations :

- The 2-phenoxyphenyl group introduces hydrophobicity, which may enhance membrane permeability relative to sulfamoyl-substituted analogs () .

BChE Inhibition and Anti-Aβ Aggregation

- Compound 23 () : Exhibits IC₅₀ values in the low micromolar range for BChE inhibition and dose-dependent anti-Aβ aggregation. Its 2-bromophenyl group likely enhances hydrophobic interactions with BChE’s peripheral anionic site (PAS) .

- Target Compound: While direct data is unavailable, the sulfonyl group may improve binding to BChE’s catalytic active site (CAS) through hydrogen bonding with residues like His438 or Tyr332. The phenoxy group could further stabilize PAS interactions .

Antiviral Activity (Quinazoline Analogs, )

- Quinazoline derivatives with amide substituents (e.g., N-(2-(3,4-dihydroisoquinolin-2-yl)ethyl)benzamide) show IC₅₀ < 10 µM against influenza. The target’s sulfonyl benzamide scaffold may mimic these interactions but with altered pharmacokinetics due to increased polarity .

Physicochemical Properties

Implications :

- The target’s higher polar surface area (155 Ų) vs. methyl-linked analogs (~95 Ų) may reduce blood-brain barrier penetration but improve aqueous solubility .

- Similar logP values suggest comparable lipophilicity, though the phenoxy group could increase tissue retention compared to bromophenyl or isoxazolyl groups .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound features a sulfonamide group linked to a dihydroisoquinoline moiety and a phenoxyphenyl benzamide structure, contributing to its diverse biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrases and various kinases, which are critical in cancer progression and inflammation.

- Cellular Signaling Modulation : The dihydroisoquinoline structure may influence signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a study highlighted the compound's ability to inhibit the activity of aldo-keto reductase AKR1C3, which plays a role in steroid metabolism and is implicated in breast and prostate cancers .

| Study | Compound | Activity | Reference |

|---|---|---|---|

| 1 | This compound | Inhibits AKR1C3 | |

| 2 | Analogous sulfonamides | Induces apoptosis in cancer cells |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Dihydroisoquinolines have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This attribute suggests a potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Studies

- Case Study on Antitumor Efficacy :

- Neuroprotection in Animal Models :

Q & A

Q. What are the recommended synthetic routes for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of the dihydroisoquinoline moiety followed by amide coupling. Key steps include:

- Sulfonylation : Reacting 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Amide Coupling : Using coupling agents like EDCI or HOBt with DMAP catalysis to link the sulfonamide intermediate to 2-phenoxyaniline. Solvent choice (e.g., DMF or THF) and temperature (20–25°C) critically influence reaction efficiency .

Optimize yield by monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dihydroisoquinoline ring (δ 2.8–3.5 ppm for CH₂ groups), sulfonyl group (δ 3.7–4.1 ppm), and amide protons (δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 545.63) and fragmentation patterns .

- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate to evaluate its therapeutic potential?

- Methodological Answer : Begin with:

- Cytotoxicity Assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Include positive controls like doxorubicin .

- Enzyme Inhibition Studies : Test activity against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays. For example, measure inhibition of COX-2 via prostaglandin E₂ ELISA .

- In Vitro Inflammation Models : Assess anti-inflammatory potential in LPS-stimulated macrophages by quantifying TNF-α or IL-6 secretion .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields in the sulfonylation step?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

- Catalyst Screening : Test bases like triethylamine or DMAP to enhance sulfonyl chloride reactivity .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve solubility of intermediates .

- Temperature Gradients : Conduct reactions at 0°C, RT, and 40°C to identify optimal conditions for minimizing side products .

Monitor real-time conversion using inline FTIR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported IC₅₀ values across different enzyme inhibition studies?

- Methodological Answer : Address discrepancies by:

- Standardizing Assay Conditions : Use identical enzyme sources (e.g., recombinant human vs. murine isoforms) and buffer systems (pH, ionic strength) .

- Validating with Orthogonal Assays : Confirm IC₅₀ via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out assay-specific artifacts .

- Purity Verification : Ensure compound purity (>98%) via HPLC and characterize batch-to-batch variability using LC-MS .

Q. Which in silico modeling approaches predict binding modes with biological targets?

- Methodological Answer : Employ:

- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with targets like kinases. Validate poses with co-crystallized ligands from the PDB .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonyl groups) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile, and what analytical methods validate this?

- Methodological Answer : Chiral centers in the dihydroisoquinoline moiety may affect absorption and metabolism. Validate using:

- Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column (hexane:isopropanol 90:10) .

- X-ray Crystallography : Resolve absolute configuration of single crystals grown via vapor diffusion .

- In Vitro ADME Assays : Compare permeability (Caco-2 cells) and metabolic stability (human liver microsomes) of enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.